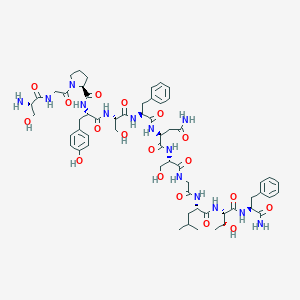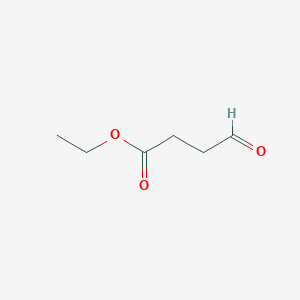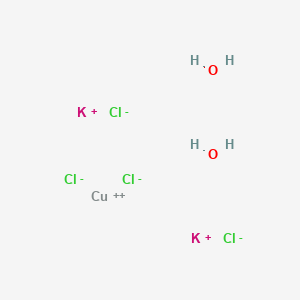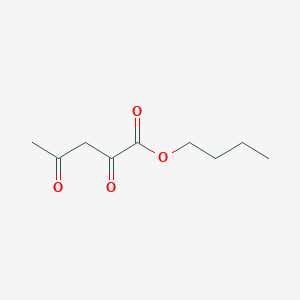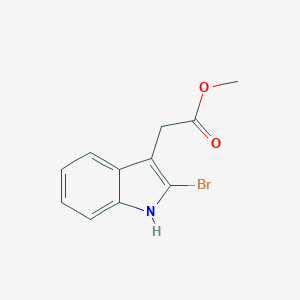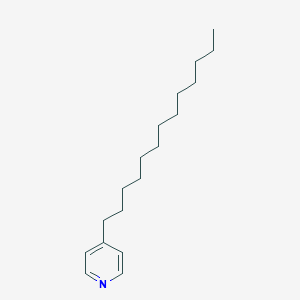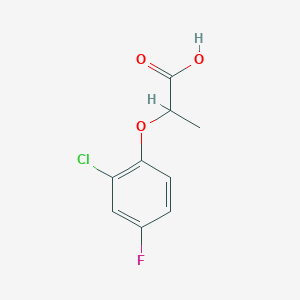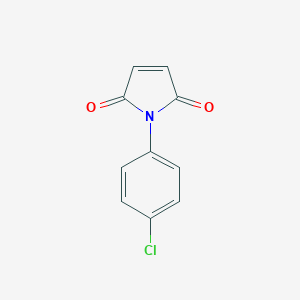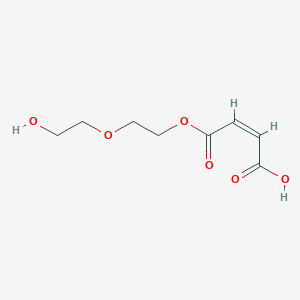![molecular formula C7H10O2S5 B158742 1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]- CAS No. 128258-71-9](/img/structure/B158742.png)
1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]- is an organosulfur compound . It has been used as a linker for the construction of new compounds with interesting properties . It has been studied as a model photosensitizer in dye-sensitized solar cells due to its ability to harvest light photons and inject the excited electrons into a photoanode .
Synthesis Analysis
The synthesis of 1,3-dithiole-2-thiones is based on [4+2] cycloaddition of the 1,3-dithiole-2,4,5-trithione oligomer to various unsaturated acyclic, carbocyclic, and heterocyclic compounds . The dianion C3S52- is purified as the tetraethylammonium salt of the zincate complex [Zn(C3S5)2]2- .Molecular Structure Analysis
The electronic and molecular properties of isolated and adsorbed nickel complexes with dmit ligands have been investigated using first-principles calculations based on the density functional theory (DFT) . The most stable adsorption configurations found are the S thiole –S thiolate and the planar forms for the nickel complex .Chemical Reactions Analysis
Reduction of carbon disulfide with sodium affords sodium 1,3-dithiole-2-thione-4,5-dithiolate together with sodium trithiocarbonate . The dianion C3S52- is purified as the tetraethylammonium salt of the zincate complex [Zn(C3S5)2]2-. This salt converts to the bis(thioester) upon treatment with benzoyl chloride .Physical And Chemical Properties Analysis
Metal complexes based on 1,3-dithiole-2-thione-4,5-dithiolate (dmit) ligand have been intensively studied for more than 40 years due to their unusual chemical and physical properties . The highly delocalized frontier orbitals allow direct electron transfer through the ligand π orbitals .将来の方向性
Given the intriguing properties of 1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-, future research could focus on exploring its potential applications in various fields such as photovoltaic technology . Additionally, further studies could investigate its synthesis and chemical reactions to develop new compounds with interesting properties .
特性
IUPAC Name |
4,5-bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2S5/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h8-9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMMADNPHWSIIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=C(SC(=S)S1)SCCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2S5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368104 |
Source


|
| Record name | 1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione | |
CAS RN |
128258-71-9 |
Source


|
| Record name | 1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

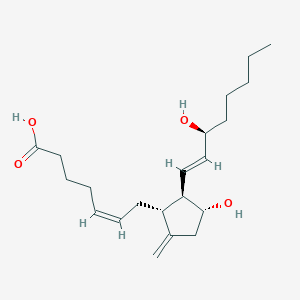
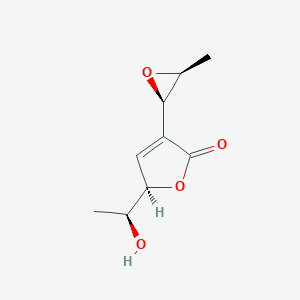
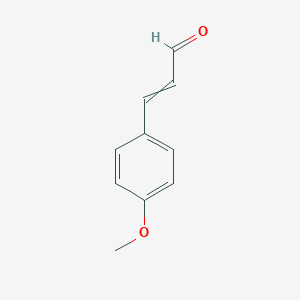
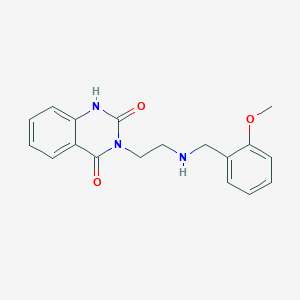
![5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione](/img/structure/B158671.png)
